Product packaging for Methylphosphonic acid;pyridine(Cat. No.:CAS No. 93084-44-7)

Methylphosphonic acid;pyridine

Cat. No.: B14355289
CAS No.: 93084-44-7
M. Wt: 175.12 g/mol
InChI Key: XWCOZLGZPJBWIH-UHFFFAOYSA-N
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Description

Methylphosphonic acid;pyridine is a useful research compound. Its molecular formula is C6H10NO3P and its molecular weight is 175.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10NO3P B14355289 Methylphosphonic acid;pyridine CAS No. 93084-44-7

Properties

CAS No.

93084-44-7

Molecular Formula

C6H10NO3P

Molecular Weight

175.12 g/mol

IUPAC Name

methylphosphonic acid;pyridine

InChI

InChI=1S/C5H5N.CH5O3P/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;1H3,(H2,2,3,4)

InChI Key

XWCOZLGZPJBWIH-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(O)O.C1=CC=NC=C1

Origin of Product

United States

Environmental Fate and Degradation of Phosphonates

This field primarily studies phosphonates like methylphosphonic acid (MPA). MPA is recognized as a highly stable breakdown product of various organophosphorus compounds, including certain pesticides and chemical warfare nerve agents. oup.commdpi.comresearchgate.net Its persistence in the environment is due to the strength of the carbon-phosphorus (C-P) bond, which is resistant to hydrolysis, thermal decomposition, and, to some extent, photolysis. researchgate.net

Degradation, though slow, can occur through several pathways:

Photodegradation: Under UV irradiation, MPA can degrade, a process influenced by factors like pH. google.comnih.gov Studies show degradation is more significant under alkaline conditions, likely due to the role of hydroxyl radicals (•OH) in cleaving the C-P bond. google.comnih.gov

Biodegradation: While generally resistant, some soil microbes and fungi have demonstrated the ability to degrade organophosphonates. oup.comiu.edu This is a critical area of research for the bioremediation of contaminated sites.

Abiotic Processes: In the environment, MPA can adsorb strongly to mineral surfaces, particularly iron oxides like goethite, which affects its mobility and fate in soil and water systems. nih.gov Some studies have also noted that the presence of certain metals can trigger abiotic degradation of related phosphonates. researchgate.net

Biosynthesis by Marine Microbes and Environmental Ramifications

Research has uncovered that methylphosphonic acid is a natural product synthesized by specific marine microbes. frontiersin.orgj-cst.orgrsc.org This discovery was crucial in helping to solve the "methane paradox"—the supersaturation of methane (B114726) in the aerobic, oxygen-rich upper ocean, where methane-producing archaea (which are strictly anaerobic) should not be active.

Key findings include:

Microbial Source: The marine archaeon Nitrosopumilus maritimus and abundant bacterioplankton like Prochlorococcus and SAR11 possess the genetic pathways to synthesize methylphosphonate (B1257008) esters. frontiersin.orgj-cst.orggoogle.com

Methane Production: Other phosphorus-starved microbes can cleave the C-P bond of methylphosphonate to acquire essential phosphorus, releasing methane as a byproduct. frontiersin.org This catabolic process is considered a significant source of methane in the aerobic ocean. frontiersin.org

Ecological Role: It is hypothesized that marine microbes incorporate phosphonates into cell-surface glycoproteins. google.com These phosphonoglycans may serve a protective function, potentially mitigating mortality from viral lysis or grazing by predators. google.com

Corrosion Inhibition Studies

While there is no specific research on a "Methylphosphonic acid;pyridine" complex, both phosphonates and pyridine (B92270) derivatives are well-established classes of corrosion inhibitors. Complex molecules that covalently link these two functional groups have also been synthesized and studied.

Phosphonates as Inhibitors: Phosphonic acids are effective corrosion inhibitors for metals like carbon steel, particularly in aqueous systems. google.com Their mechanism involves adsorbing onto the metal surface via the phosphonic acid group, forming a protective film that acts as a barrier to corrosive elements. google.com The presence of other heteroatoms like nitrogen in aminophosphonates can enhance this protective action. google.com

Pyridine Derivatives as Inhibitors: Pyridine and its derivatives are also known to inhibit corrosion. The nitrogen atom in the pyridine ring can coordinate with metal atoms on the surface, and the aromatic ring can form a protective layer.

Combined Molecules: Research has explored molecules that contain both a pyridine ring and a phosphonic acid group. For instance, (Pyridin-2-Ylmethyl)phosphonic acid is noted for applications in corrosion inhibition, where the pyridine and phosphonic acid moieties work together to bind strongly to metal surfaces. Another study synthesized tetraazamacrocycles containing a pyridine unit and N-methylphosphonic acid arms, creating powerful ligands that form stable complexes with metal ions, a principle central to corrosion inhibition. A patent also describes the reaction product of alkyl-substituted pyridines with a phosphonic acid and formaldehyde (B43269) to create a combination corrosion and scale inhibitor.

Coordination Chemistry and Metal Complexation

Ligand Design Principles

The design of ligands incorporating both pyridine (B92270) and methylphosphonic acid moieties is a strategic approach to developing chelators with tailored properties. The specific arrangement and connectivity of these functional groups, as well as the nature of the molecular backbone, are critical in determining the coordination behavior and the stability of the resulting metal complexes.

The pyridine and phosphonate (B1237965) groups are the primary actors in the chelation of metal ions by these ligands. The pyridine nitrogen atom, a relatively soft donor, provides a coordination site that can participate in the formation of stable five- or six-membered chelate rings. researchgate.net Its aromatic nature also introduces a degree of rigidity to the ligand structure. nih.gov

In some cases, the pyridine group can slightly lower the pKa₁ of the phosphonic acid due to its electron-withdrawing effects. The combination of a polar pyridine ring and a phosphonic acid group often results in high water solubility. The solid-state structure of some of these compounds reveals a zwitterionic character, where the pyridine nitrogen is protonated and the phosphonic acid group is deprotonated, which contributes to crystalline stability.

The coordination properties of pyridine-phosphonate ligands can be finely tuned by incorporating them into more complex molecular architectures, such as those with additional side-arms or macrocyclic backbones. These modifications can enhance the stability and selectivity of the ligands for specific metal ions.

Side-Arms: The introduction of additional donor groups through side-arms can increase the denticity of the ligand, leading to the formation of more stable complexes. For instance, attaching pyridine-phosphonate moieties to a central scaffold like ethane-1,2-diamine or cyclohexane-1,2-diamine creates powerful chelators capable of forming highly stable complexes with various metal ions. psu.edursc.orgresearchgate.net

Macrocyclic Backbones: Incorporating the pyridine and phosphonate functionalities into a macrocyclic framework, such as a tetraazamacrocycle like cyclen or a pyclen derivative, significantly enhances the thermodynamic stability and kinetic inertness of the resulting metal complexes. nih.govrsc.orgceu.es The rigidity of the macrocycle preorganizes the donor atoms for metal ion binding, a phenomenon known as the macrocyclic effect. The size of the macrocyclic ring and the nature of the pendant arms are critical factors influencing the stability and structure of the complexes. ceu.es For example, 12-membered macrocycles containing a pyridine unit and phosphonate side arms have been shown to form very stable complexes with lanthanide ions. ceu.es The pyridine unit within the macrocycle adds to the stereochemical rigidity of the complex. nih.govceu.es

Complexation with Transition Metals

Ligands containing both pyridine and phosphonate groups have demonstrated a strong affinity for a variety of transition metal ions, forming complexes with interesting structural and electronic properties.

These ligands are particularly effective in chelating divalent transition metal ions such as copper(II), nickel(II), and zinc(II). researchgate.netrsc.orgresearchgate.net Potentiometric and spectroscopic studies have shown that the incorporation of a heterocyclic amine like pyridine considerably enhances the chelating power of phosphonates. researchgate.netresearchgate.net

The stability of these complexes is influenced by the specific ligand architecture. For example, ligands based on an ethylenediamine (B42938) backbone with pyridine and phosphonate arms form highly effective complexes with Cu(II), Ni(II), and Zn(II). researchgate.net Macrocyclic ligands with pyridine and phosphonate arms also form stable complexes with these metal ions, with stability constants often being higher than those of their carboxylate-armed counterparts, especially at higher pH values. rsc.org

The coordination environment around the metal ion typically involves both the pyridine nitrogen and at least one oxygen atom from the phosphonate group, forming stable chelate rings. sci-hub.se

Table 1: Stability Constants (log K) of Divalent Metal Complexes with Pyridine-Phosphonate Ligands

LigandMetal Ionlog KReference
H₄L¹ (Bis-(methylphosphonic acid) derivative of a 14-membered tetraazamacrocycle with pyridine)Ni²⁺18.5 rsc.org
H₄L¹Cu²⁺23.5 rsc.org
H₄L¹Zn²⁺19.1 rsc.org
H₆L² (Tris-(methylphosphonic acid) derivative of a 14-membered tetraazamacrocycle with pyridine)Ni²⁺20.1 rsc.org
H₆L²Cu²⁺25.1 rsc.org
H₆L²Zn²⁺20.8 rsc.org

The stereochemistry and geometry of the metal center in complexes with pyridine-phosphonate ligands are dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand.

In the case of a copper(II) complex with a 14-membered tetraazamacrocycle bearing two methylphosphonate (B1257008) arms (H₄L¹), the single-crystal X-ray structure revealed a distorted square pyramidal geometry around the copper atom. rsc.org The basal plane is defined by three nitrogen atoms from the macrocyclic backbone and one oxygen atom from a methylphosphonate arm. The apical position is occupied by the nitrogen atom of the macrocycle that is trans to the pyridine ring. rsc.org To accommodate this geometry, the macrocycle adopts a folded conformation. rsc.org

For complexes with other divalent metals like Ni(II) and Zn(II), the coordination geometry can vary depending on the specific ligand and reaction conditions. researchgate.netresearchgate.net Spectroscopic techniques are often employed to deduce the geometry of the complexes in solution.

Lanthanide Coordination Chemistry

Ligands incorporating pyridine and phosphonate groups have emerged as promising candidates for the complexation of lanthanide ions (Ln³⁺). The hard phosphonate groups are particularly well-suited for coordinating to the hard lanthanide ions.

Macrocyclic ligands containing a pyridine unit and phosphonate arms, such as PCTMB (3,6,9-tris(methylenebutyl phosphonic acid)-3,6,9-15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene), form 8-coordinate lanthanide complexes. nih.gov In the solid state, these complexes can exist as dimers, linked by bridging phosphonate groups. nih.gov The rigidity of the pyridine forces the macrocycle into a specific conformation, which in turn influences the coordination geometry around the lanthanide ion, leading to a twisted snub disphenoid (TSD) geometry for Eu(III) and Tb(III) complexes. nih.gov

Furthermore, tripodal aminophosphonic ligands containing a pyridine moiety have been shown to form monomeric 1:2 (metal:ligand) complexes with lanthanide ions, where each ligand coordinates to the metal through two oxygen atoms of the phosphonate groups, the amine nitrogen, and the pyridine nitrogen, resulting in an 8-coordinate metal center. rsc.orgumw.edu.pl

The luminescence properties of europium(III) and terbium(III) complexes with these ligands are often studied to probe the coordination environment of the metal ion in solution. nih.govresearchgate.net For example, luminescence lifetime measurements can provide information about the number of water molecules coordinated to the lanthanide ion. nih.govresearchgate.net

Formation of Lanthanide-Phosphonate Complexes (e.g., Erbium(III), Europium(III))

The formation of complexes between pyridine-containing phosphonate ligands and lanthanide ions like Erbium(III) and Europium(III) has been demonstrated through various synthetic and analytical methods.

Hydrothermal synthesis is a common method for creating these complexes. For instance, 2-(pyridyl-N-oxide)methylphosphonic acid (H₂L) has been used to construct a series of nine three-dimensional lanthanide complexes, including those with Europium(III) and Erbium(III), in the presence of oxalic acid as a co-ligand. rsc.org These reactions yielded isomorphic series with distinct framework structures depending on the specific lanthanide ion. For the lighter lanthanides, including Europium(III), complexes with the formula {[Ln(HL)((C₂O₄)₀.₅)₂(H₂O)]·3H₂O}n were formed. rsc.org For the heavier lanthanides, including Erbium(III), the resulting complexes had the formula {[Ln₂(L)(C₂O₄)₂(H₂O)₃]·H₂O}n. rsc.org

Influence of Ligand Structure on Lanthanide Complexation

The structure of the ligand plays a critical role in the stability, selectivity, and kinetic properties of the resulting lanthanide complexes. Modifications to the ligand backbone, the type and number of donor arms, and their steric arrangement all have profound effects.

The rigidity of the ligand framework is another key factor. Introducing methyl groups into the macrocyclic ring, as in H₄DOTMA, is expected to create very inert complexes due to increased rigidity. researchgate.net Theoretical studies on lanthanide complexes with ligands containing pyridine units and phosphonate arms on a diamine backbone have shown that the ligand can adopt different conformations, such as "twist-wrap" (tw) and "twist-fold" (tf), around the metal ion. rsc.orgpsu.edu The relative stability of these conformations depends on the specific lanthanide ion and the ligand's backbone (e.g., ethane-1,2-diamine vs. cyclohexane-1,2-diamine). rsc.orgpsu.edu For example, ¹H NMR studies of a Eu(III) complex showed the initial formation of a less stable "twist-fold" conformer in solution, which slowly converted to the more thermodynamically stable "twist-wrap" form. rsc.org

The number and arrangement of phosphonate groups also influence selectivity within the lanthanide series. It is commonly observed that the distribution coefficients (Kd) for phosphonate-based materials increase with the decreasing ionic radius of the lanthanides (from La to Lu). rsc.org This trend is attributed to the increase in charge density of the heavier lanthanides, leading to stronger ion-dipole interactions with the ligand's donor groups. rsc.org The selectivity for heavier lanthanides is often improved as the number of available phosphonate groups on the ligand increases. rsc.org

Thermodynamic and Kinetic Studies of Complexation

Understanding the thermodynamics and kinetics of complex formation is essential for designing effective ligands for specific applications. These studies provide quantitative data on ligand protonation, complex stability, and the rates of complex formation and dissociation.

Determination of Protonation Constants and Stability Constants

Protonation constants (log KH or pKa) quantify the basicity of the ligand's donor groups, while stability constants (log KML) measure the strength of the metal-ligand interaction. These constants are typically determined by potentiometric or spectroscopic titrations.

The table below presents a selection of protonation and stability constants for various phosphonate-containing ligands and their complexes.

Ligand/ComplexConstant TypeValue (log K)ConditionsReference
Methylphosphonic AcidpKa12.12~20 °C europa.eu
Methylphosphonic AcidpKa27.29~20 °C europa.eu
H₅do3appKA (last dissociation)13.83Not specified researchgate.net
H₅te3a1plog KH1L12.33T=298.2K, I=0.10M itn.pt
H₅te3a1plog KH2L10.42T=298.2K, I=0.10M itn.pt
H₅te3a1plog KH3L6.46T=298.2K, I=0.10M itn.pt
[La(te3a1p)]²⁻log KML16.59T=298.2K, I=0.10M itn.pt
[Sm(te3a1p)]²⁻log KML17.51T=298.2K, I=0.10M itn.pt
[Gd(te3a1p)]²⁻log KML17.83T=298.2K, I=0.10M itn.pt
[Ho(te3a1p)]²⁻log KML18.00T=298.2K, I=0.10M itn.pt
[Lu(te3a1p)]²⁻log KML18.28T=298.2K, I=0.10M itn.pt
GdL³ (cyclohexane backbone)log KGdL17.62Not specified rsc.orgpsu.edu

Kinetics of Metal Ion Complexation

The rates at which metal complexes form and dissociate are crucial for many applications. Kinetic studies reveal the mechanisms of these reactions and the factors that influence their speed.

The substitution of acetate (B1210297) arms with methylphosphonic acid arms in DOTA-like ligands has been shown to increase the rate of complexation. rsc.orgulisboa.pt This is likely because the phosphonate groups are better able to bind the incoming metal ion and/or assist in the transfer of protons from the macrocyclic amine groups to the surrounding solution, which is a key step in the complexation process. rsc.orgulisboa.pt The mechanism of formation for lanthanide complexes with H₅do3ap is thought to be similar to that for H₄dota, involving mono- or diprotonated ligand species as reaction intermediates. researchgate.net

Conversely, the same structural change often leads to faster acid-assisted decomplexation. researchgate.net The higher basicity of the phosphonate arm and the nitrogen atoms of the cyclen ring facilitates the proton transfer from the solution to the macrocycle, which promotes dissociation. researchgate.net The kinetic inertness of Cu(II) complexes, for example, follows the order: H₄dota > H₅do3ap > trans-H₆do2a2p > H₇doa3p > H₈dotp, showing a significant decrease in inertness as phosphonic acid groups replace acetic acid groups. rsc.orgulisboa.pt

Kinetic studies on the dissociation of the Eu(III) complex with H₈dotp have been performed at various temperatures to determine activation parameters for the reaction. researchgate.net Similarly, the acid-assisted dissociation of [Ln(DOA3P)]⁴⁻ complexes (where Ln=Ce, Eu) has been investigated, showing that they have similar kinetic inertness. researchgate.net

The table below summarizes kinetic data for the dissociation of selected lanthanide complexes.

ComplexKinetic ParameterValueConditionsReference
[Eu(dotp)]⁵⁻Activation Energy (Ea)69 ± 8 kJ mol⁻¹(Na,H)ClO₄, T=25–60°C researchgate.net
[Eu(dotp)]⁵⁻Enthalpy of Activation (ΔH‡)67 ± 8 kJ mol⁻¹(Na,H)ClO₄, T=25–60°C researchgate.net
[Eu(dotp)]⁵⁻Entropy of Activation (ΔS‡)-83 ± 24 J K⁻¹ mol⁻¹(Na,H)ClO₄, T=25–60°C researchgate.net

Reaction Mechanisms and Chemical Reactivity

Mechanistic Pathways of Carbon-Phosphorus Bond Cleavage

The cleavage of the C-P bond in heterocyclic α-substituted phosphonic acids, such as the pyridine (B92270) derivative of methylphosphonic acid, is a notable reaction that typically occurs under acidic conditions. chim.it The stability of this bond is significantly influenced by the presence and position of the heteroaromatic ring. For instance, studies on aminomethylphosphonates have shown that pyridine-2 derivatives undergo C-P bond cleavage in acidic conditions, a phenomenon that is less readily observed in other isomers. chim.it

Two primary mechanisms are proposed for the acid-catalyzed cleavage of the C-P bond in pyridine-substituted phosphonates: a dissociative SN1(P)-type mechanism and an associative SN2(P)-type mechanism. chim.itresearchgate.net

Dissociative (SN1(P)) Mechanism: This pathway involves a rate-limiting, unimolecular dissociation to form a highly reactive, three-coordinated metaphosphate-like intermediate. chim.itnih.gov In the context of the methylphosphonic acid-pyridine compound, the reaction is initiated by protonation. The subsequent cleavage of the C-P bond yields two intermediates: an enamine-like moiety from the pyridine ring and the metaphosphate-like species. chim.it The metaphosphate intermediate then rapidly reacts with a nucleophile, such as water, to form the final phosphorus-containing product. chim.it This mechanism is characterized by a large positive entropy of activation. arkat-usa.org

Associative (SN2(P)) Mechanism: This bimolecular pathway involves the direct attack of a nucleophile (e.g., a water molecule) at the phosphorus center. chim.it This attack precedes the cleavage of the C-P bond and proceeds through a pentacoordinate transition state or intermediate. nih.govarkat-usa.org Subsequent reorganization of this intermediate leads to the final products. chim.it A high negative entropy of activation is indicative of this mechanism, suggesting a more ordered transition state. arkat-usa.org

Computational studies on the reaction of pyridinio-N-phosphonates with pyridine as a nucleophile support a single, concerted transition state that is dissociative in nature. whiterose.ac.uk

Protonation is a critical step that initiates the C-P bond cleavage process. chim.it Both the pyridine nitrogen and the phosphoryl oxygen atoms are potential sites for protonation.

Protonation of Pyridine Nitrogen: The initial protonation occurs on the basic nitrogen atom of the pyridine ring. chim.it This step is crucial as the resulting positive charge on the nitrogen atom acts as a driving force for the subsequent cleavage of the C-P bond. chim.it Studies on related aminophosphine (B1255530) oxides confirm that the presence of a positive charge on the protonated nitrogen atom appears to trigger the bond cleavage. chim.it

Protonation of Phosphoryl Oxygen: While the pyridine nitrogen is the primary site of protonation, the protonation of a phosphoryl oxygen atom also plays a significant role. arkat-usa.orgresearchgate.net The presence of a nearby basic amino group can facilitate the protonation of the phosphoryl oxygen through a neighboring group effect. arkat-usa.org This protonation makes the phosphorus atom highly electrophilic, rendering it more susceptible to either nucleophilic attack (in an SN2(P) mechanism) or dissociation (in an SN1(P) mechanism). arkat-usa.org Calculations have shown that while mono- and di-protonated species on nitrogen are the dominant states in solution, protonation on the phosphoryl oxygen can occur through dynamic equilibrium. researchgate.net

The interplay of protonation between these two sites dictates the reactivity and the mechanistic pathway of C-P bond cleavage.

In addition to acid-catalyzed cleavage, the C-P bond in certain functionalized phosphonates can be broken in the presence of an electrophile. chim.it For example, studies on imidazole-2-yl-(N-butylamino)-methyldiphenylphosphine oxide have shown that decomposition can occur in an aprotic solvent like chloroform (B151607) in the presence of bromine (Br₂), which acts as an electrophile. chim.it This suggests that electrophilic attack can induce the decomposition of the molecule, leading to C-P bond cleavage through a pathway that does not rely on initial protonation in an acidic, aqueous medium. chim.it The Michaelis–Arbuzov reaction is a classic example of an electrophilic reaction at a P(III) center, involving alkylation with alkyl halides to form a P-C bond. mdpi.com

Hydrolysis Mechanisms of Phosphonates

The hydrolysis of phosphonates to their corresponding phosphonic acids is a fundamental reaction that can be catalyzed by either acid or base. nih.govmdpi.com This process involves the cleavage of the P-O-C ester linkage, not the C-P bond.

The hydrolysis of phosphonates under acidic conditions is a widely used method to produce phosphonic acids. nih.govmdpi.com Methylphosphonic acid, for instance, can be prepared via the acidic hydrolysis of dimethyl methylphosphonate (B1257008). nih.govmdpi.com

The reaction is typically carried out using a strong mineral acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), often with heating. nih.govmdpi.com The mechanism of acid-catalyzed hydrolysis of phosphonates can proceed through two main routes: the AAc2 mechanism, which involves bimolecular attack of water and cleavage of the P-O bond, and the AAl1 mechanism, which is unimolecular and involves cleavage of the C-O bond. mdpi.com For many phosphonates, the AAc2 mechanism is predominant. nih.gov

The process is thought to begin with the protonation of the doubly bonded oxygen atom of the phosphonate (B1237965) group. d-nb.info This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. d-nb.info

Table 1: Conditions for Acid-Catalyzed Hydrolysis of Phosphonates

Phosphonate Substrate Reagent Conditions Product Reference
Dimethyl methylphosphonate Hydrochloric Acid Aqueous solution Methylphosphonic acid nih.gov, mdpi.com
Dialkyl arylphosphonates Hydrochloric Acid (6 equiv.) Reflux, 12 h Arylphosphonic acids nih.gov
Di-tert-butyl phosphonate Mild Acidic Conditions - Phosphonic acid d-nb.info

This table provides examples of acid-catalyzed hydrolysis for various phosphonate derivatives to illustrate general reaction conditions.

Alkaline hydrolysis provides an alternative route for the conversion of phosphonate esters to phosphonic acids. nih.govmdpi.com The reaction rate under basic conditions can be significantly different from that under acidic conditions. For example, in the hydrolysis of dialkyl phosphonates, the methyl ester reacts about 1000 times faster than the isopropyl ester under basic conditions, whereas the opposite is true in acid catalysis. nih.govmdpi.com

The mechanism of alkaline hydrolysis typically involves a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom of the P=O group. mdpi.comacs.org This leads to the formation of a pentacoordinate intermediate, which then breaks down to yield the phosphonate anion and an alcohol. The rate law is often first order in both the phosphonate ester and the hydroxide ion. acs.org For certain substrates, such as chloromethylphosphinic acid, maintaining a high pH (at least 11.0) is crucial for the hydrolysis to proceed to methylphosphonic acid. google.com

Table 2: Comparison of Hydrolysis Rates for Dialkyl Phosphonates

Alkyl Group Acid Catalysis Alkaline Catalysis
Methyl Slower Faster (1000x relative to isopropyl)
Isopropyl Faster Slower

Data derived from comparative studies on the effect of the alkyl group in acid- and base-catalyzed hydrolyses. nih.govmdpi.com

Photochemical Degradation Mechanisms

The photochemical degradation of methylphosphonic acid involves processes driven by light, leading to the cleavage of the stable carbon-phosphorus (C-P) bond.

Photo-Oxidation Processes

Photo-oxidation is a key mechanism in the degradation of methylphosphonic acid (MPn). Under ultraviolet (UV) irradiation, MPn undergoes C-P bond cleavage. rsc.orgnih.govnih.gov The degradation process is influenced by pH, with studies indicating that the extent of degradation is greater under alkaline conditions. rsc.orgnih.govnih.gov For instance, the photolysis rate constants for MPn have been observed to be higher at pH 8 (0.054 h⁻¹) compared to pH 3 (0.037 h⁻¹). nih.gov The degradation kinetics show a more rapid process at the initial stages of the reaction. rsc.orgnih.govnih.gov

The proposed mechanism for photo-oxidation involves the excitation of the phosphonate molecule to a more reactive state upon UV absorption. This excited species can then transfer electrons to acceptors in the medium, forming free radicals. nih.gov These radicals can subsequently react or hydrolyze, leading to the formation of other radicals that react with oxygen to create peroxy radicals. Further photolysis converts these peroxy radicals into hydrogen peroxide, which ultimately decomposes into hydroxyl radicals that attack the methyl group, leading to the cleavage of the C-P bond. nih.gov Isotope labeling studies have confirmed that one oxygen atom from the surrounding water is incorporated into the final orthophosphate (PO₄) product following the C-P bond scission. rsc.orgnih.gov The degradation products of this process include methanol, formic acid, and inorganic phosphoric acid. nih.gov

Role of Reactive Oxygen Species

Reactive oxygen species (ROS) are central to the photo-oxidation of methylphosphonic acid. rsc.orgnih.govresearchgate.net Experiments combining ROS-quenching compounds and density functional theory (DFT) have been employed to identify the specific ROS responsible for the degradation. rsc.orgnih.govnih.gov The results from these studies indicate that the C-P bond cleavage is primarily mediated by the hydroxyl radical (•OH) and the hydroxide ion (OH⁻). rsc.orgnih.govnih.gov Other reactive oxygen species were found not to be the primary agents of bond cleavage. rsc.orgnih.gov

The involvement of hydroxyl radicals is a critical finding, as it elucidates the pathway by which the robust C-P bond is broken during photolysis. rsc.orgnih.govnih.gov The generation of these highly reactive species is a consequence of the photo-oxidation process described previously. nih.gov The understanding of the specific role of •OH provides a mechanistic model for the photolysis of methylphosphonic acid and offers insights into the environmental fate of other phosphonate compounds. rsc.orgnih.gov

Catalytic Reaction Mechanisms

While specific catalytic reaction mechanisms for a "Methylphosphonic acid;pyridine" complex are not detailed in the provided search results, the role of methylphosphonic acid and other phosphonic acids in modifying catalysts is well-documented. These modified catalysts are used in various reactions, including hydrogenation. Pyridine is frequently used as a probe molecule to characterize the acidic properties of these catalysts.

Hydrogenation-Dehydrogenation Reactions

Phosphonic acids, including methylphosphonic acid (MPA), have been used to modify palladium (Pd) and platinum (Pt) catalysts to enhance their performance in hydrogenation reactions. researchgate.netresearchgate.netacs.org For example, modifying a Pd/Al₂O₃ catalyst with methyl phosphonic acid has been shown to create a bifunctional catalyst with both acid sites and hydrogenation capabilities, effective for the conversion of cellobiose (B7769950) to sorbitol. acs.org This modification can increase the ratio of PdO to Pd and strengthen the metal-support interaction, which boosts hydrogenation activity. acs.org

In the context of hydrodeoxygenation (HDO) reactions, which involve both hydrogenation and dehydration steps, phosphonic acid monolayers on metal catalysts introduce Brønsted acid sites that can work synergistically with the metal's hydrogenation function. researchgate.netresearchgate.net For instance, the modification of Ni/Al₂O₃ with phosphonic acids significantly increases the rate of ring-opening, a key step in the hydrogenative rearrangement of hydroxymethylfurfural, by lowering the activation energy for C-O bond cleavage. researchgate.net Theoretical calculations suggest that the Brønsted acid sites provided by the phosphonic acid work in concert with the adjacent nickel (Ni) sites, providing protons that facilitate the cleavage of the C-O bond. researchgate.net While dehydrogenation reactions are the reverse of hydrogenation, specific studies focusing on dehydrogenation catalyzed by methylphosphonic acid-modified surfaces were not found in the provided results.

Role of Brønsted and Lewis Acid Sites on Phosphonic Acid Modified Catalysts

The modification of catalyst supports like zeolites, titanium dioxide (TiO₂), and zirconium phosphate (B84403) (ZrP) with phosphonic or phosphoric acid is a strategy to tune the catalyst's acidity, specifically the ratio of Brønsted to Lewis acid sites. mdpi.comrsc.orgresearchgate.net Pyridine is a common probe molecule used in infrared spectroscopy (Py-IR) to distinguish between these two types of acid sites. Adsorbed pyridine shows distinct peaks corresponding to Lewis acid sites (around 1450 cm⁻¹) and Brønsted acid sites (around 1540 cm⁻¹). mdpi.com

Brønsted Acid Sites: These sites are proton donors. On phosphonic acid-modified catalysts, they are typically associated with the P-OH groups. researchgate.netrsc.org The presence of Brønsted acid sites is crucial for reactions that proceed via protonation, such as dehydration and the ring-opening of furanic compounds. researchgate.netmdpi.comrsc.org For example, in the conversion of glucose to 5-hydroxymethylfurfural (B1680220) (HMF), Brønsted acidity is required for the dehydration of the fructose (B13574) intermediate. rsc.org The introduction of phosphonic acids onto a catalyst surface can create these Brønsted sites. researchgate.netresearchgate.net

Lewis Acid Sites: These sites are electron-pair acceptors, often associated with the metal centers of the catalyst support (e.g., Al³⁺ in zeolites, Ti⁴⁺ in TiO₂). mdpi.comrsc.org Lewis acid sites are effective for reactions like the isomerization of glucose to fructose. rsc.org

The modification of a catalyst with phosphonic acid can alter the number and strength of both Brønsted and Lewis acid sites. For example, modifying Hβ zeolite with phosphoric acid led to significant changes in the acid properties, affecting the ratio of Brønsted to Lewis acid sites. mdpi.com Similarly, adding phosphate groups to TiO₂ introduces Brønsted acid sites and modifies the existing Lewis acid sites. rsc.org Achieving an optimal ratio of Brønsted to Lewis acid sites is often key to maximizing catalyst performance, as it allows for the efficient catalysis of sequential reactions, such as isomerization followed by dehydration. rsc.org The synergistic action between these two types of acid sites, or between acid sites and metal hydrogenation sites, is a fundamental concept in the design of bifunctional catalysts for complex organic transformations. researchgate.netacs.org

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular systems. For the methylphosphonic acid and pyridine (B92270) complex, these investigations focus on understanding its structure, stability, and the nature of the intermolecular forces that govern its formation.

Density Functional Theory (DFT) has become a principal method for investigating organophosphorus compounds and their interactions with other molecules due to its favorable balance of computational cost and accuracy. researchgate.net DFT studies on systems containing methylphosphonic acid and pyridine moieties have been applied to elucidate a range of properties, from geometric and electronic structures to reaction energetics. nih.govrsc.orgmdpi.com

Researchers have used DFT to optimize the molecular geometries of phosphonic acid-pyridine complexes, confirming the structures of hydrogen-bonded systems. researchgate.netacs.org These calculations are crucial for interpreting experimental data, such as NMR and IR spectroscopy. researchgate.net For instance, DFT has been used to calculate NMR chemical shifts, which are highly sensitive to the molecular conformation and the hydrogen-bonding environment. mdpi.comresearchgate.net In studies of more complex ligands containing both pyridine and methylphosphonic acid groups, DFT modeling has corroborated binding modes and helped rationalize the stability of metal complexes. researchgate.netresearchgate.net DFT calculations have also been instrumental in studying reaction pathways, such as in the synthesis of α-aminophosphonates, where energy diagrams for proposed mechanisms were calculated at the B3LYP/6-31+G** level. rsc.org

The table below summarizes representative applications of DFT in studying systems related to methylphosphonic acid and pyridine.

Study Focus DFT Functional/Basis Set Key Findings Reference(s)
Photo-oxidation of Methylphosphonic AcidNot specifiedSimulated the reaction process involving reactive oxygen species (ROS), indicating C–P bond cleavage by OH⁻/•OH. nih.govrsc.orgnih.gov
Lanthanide Complexes with Pyridine-Phosphonate LigandsNot specifiedConfirmed the wrapping of the ligand around the cation and good shielding of the metal center. researchgate.net
Self-association of Phosphonic AcidsNot specifiedUsed to study the stoichiometry and bonding motifs of intermolecular hydrogen bonds. researchgate.net
Tungsten-Catalyzed EpoxidationNot specifiedSimulated electronic and vibrational parameters of phosphonic acid catalysts to predict reaction yields. researchgate.net
Organic Salts of PyridineNot specifiedOptimized structures supported the existence of H-bonding and weak dispersion interactions. acs.org

First-principles, or ab initio, calculations are fundamental to understanding the non-covalent interactions that define the association between methylphosphonic acid and pyridine. These interactions are primarily driven by strong hydrogen bonds between the acidic proton of the phosphonic acid and the lone pair of electrons on the pyridine nitrogen.

Quantum chemical calculations have been performed to quantify the strength and nature of these hydrogen bonds. ljmu.ac.uk Studies on similar systems, such as phosphinic acids complexed with pyridines, show that the interaction energy and geometry of the hydrogen bond can be precisely calculated. researchgate.net The performance of various density functionals has been assessed for their ability to accurately describe hydrogen bond interactions, with functionals like X3LYP and B97-1 showing good performance for both absolute strengths and relative energies. acs.org These calculations can predict key parameters like the O-H···N bond distance and the degree of proton transfer from the acid to the base. researchgate.net The analysis of natural bond orbitals (NBO) can further confirm the existence of weak noncovalent interactions between cation and anion moieties in related organic salts. acs.org

The flexibility of the methylphosphonic acid molecule allows for various spatial arrangements, or conformations. Conformational analysis, aided by computational methods, is essential for identifying the most stable structures and understanding how conformation influences reactivity and intermolecular binding.

For complexes involving both methylphosphonic acid and pyridine units, particularly within larger macrocyclic structures, conformational analysis has been performed to elucidate the sequence of protonation and the geometry of metal complexes. nih.gov In crystal structures of related phosphonic acid derivatives, strong intramolecular hydrogen bonds have been shown to dictate the ring conformation and the orientation of pendant arms. cas.cz Computational studies on deoxynucleoside S-methylphosphonates have used energy minimization to determine preferred conformations, which were then correlated with NMR data to understand the behavior of these molecules in solution. psu.edu For complexes of phosphinic acids with pyridine, DFT calculations have explored how the rotation of substituent groups (e.g., a phenyl group on the phosphorus atom or the pyridine ring around the hydrogen bond axis) influences molecular properties like the ³¹P NMR chemical shift. researchgate.net

Reaction Pathway Modeling

Computational modeling is a vital tool for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms, transition states, and activation energies.

While specific studies detailing S(_N)1 and S(_N)2 reaction pathways for the direct methylphosphonic acid-pyridine complex are not prominent in the surveyed literature, the computational methodologies for such analyses are well-established. Theoretical calculations, particularly using DFT, are routinely used to model nucleophilic substitution reactions. These models can differentiate between the stepwise (S(_N)1) and concerted (S(_N)2) mechanisms by locating the relevant transition states and intermediates on the potential energy surface.

For related systems, computational modeling has been used to elucidate reaction pathways. For example, DFT calculations have been used to model reaction pathways for the synthesis of α-aminophosphonates, providing energy diagrams to support the proposed mechanism. rsc.org Similarly, in the study of iridium complexes, DFT was used to corroborate the binding mode of ligands, which is a critical aspect of their reaction chemistry. researchgate.net These examples demonstrate the capability of computational chemistry to provide detailed mechanistic insights into reactions involving phosphonic acids.

The environmental fate of methylphosphonic acid has been investigated through computational modeling of its photo-degradation processes. These studies provide a molecular-level understanding of how the compound breaks down under UV irradiation.

A key study combined experimental work with DFT to simulate the photo-oxidation of methylphosphonic acid. nih.govrsc.orgnih.gov The research established a mechanistic model for its photolysis, providing insights into the fate of phosphonate (B1237965) compounds in the environment. nih.govrsc.org The computational results, in conjunction with experiments using reactive oxygen species (ROS) quenchers, indicated that the crucial C-P bond cleavage is mediated by the hydroxyl radical (•OH) and/or the hydroxide (B78521) ion (OH⁻), rather than by other ROS. nih.govrsc.orgnih.gov The degradation was found to be more extensive under alkaline conditions. rsc.orgnih.gov The degradation products identified included methanol, formic acid, and inorganic phosphoric acid. nih.gov This work highlights how theoretical simulations can qualitatively determine the reactivity of different radical species and support the interpretation of experimental data. nih.gov

The table below details key findings from the computational modeling of methylphosphonic acid's photo-degradation.

Parameter Finding Methodology Reference(s)
Degradation RateHigher under alkaline (pH 8) vs. acidic (pH 3) conditions.Experimental kinetics nih.gov
Degradation ProductsMethanol, formic acid, inorganic phosphoric acid.NMR analysis nih.gov
Key Reactive SpeciesOH⁻/•OH mediates C-P bond cleavage.DFT simulations combined with ROS-quenching experiments. nih.govrsc.orgnih.gov
Oxygen SourceOne exogenous oxygen atom is incorporated into the final phosphate (B84403) product.Phosphate oxygen isotope analysis rsc.orgnih.gov

Molecular Dynamics and Simulation Approaches

Computational and theoretical investigations, particularly molecular dynamics (MD) and other simulation methods, provide profound insights into the behavior of the methylphosphonic acid-pyridine system at the molecular level. These approaches are crucial for understanding the fundamental forces that govern the interactions between the two molecules, which is essential for designing materials with specific responsive properties.

Prediction of Binding Energies and Orientational Responses

Molecular simulations have been instrumental in predicting the thermodynamics of binding between pyridine-containing molecules and methylphosphonic acid derivatives, such as dimethyl methylphosphonate (B1257008) (DMMP). mdpi.comosti.gov These computational studies guide the design of chemoresponsive materials, often based on liquid crystals, where the interaction between the analyte and a functionalized surface dictates the macroscopic optical response. mdpi.comresearchgate.net

Research in this area has utilized electronic structure calculations to determine the binding free energy (GBE) of pyridine and its derivatives to various surfaces, often functionalized with metal cations, to predict their stability and subsequent response to phosphonates. osti.gov The binding of pyridine to a metal cation-decorated surface can induce a specific orientation in a liquid crystal film, for example, a homeotropic (perpendicular) alignment. osti.govacs.org The subsequent introduction of a methylphosphonic acid derivative like DMMP can displace the pyridine, triggering an orientational transition in the liquid crystal to a planar (parallel) state, which is observable as a distinct optical signal. researchgate.netacs.org

Computational models, such as the Neutral Anion Model (NAM) and the Cationic Site Affinity Model (CSAM), have been employed to calculate these binding energies. osti.govresearchgate.net In these simulations, pyridine molecules are often used as surrogates for larger, more complex mesogens containing pyridine functional groups. osti.gov The calculations involve determining the total free energy of the system with the bound molecule and subtracting the free energies of the individual components. researchgate.net A negative GBE indicates a favorable binding interaction. researchgate.net

For instance, calculations have predicted strong binding (negative GBE values) for pyridine to a range of transition metal cations, which was consistent with experimental observations of homeotropic ordering in liquid crystals. osti.gov The predictive power of these simulations is further demonstrated by calculating the displacement free energy (GDE), which determines whether an analyte like DMMP will displace the pyridine from the surface. A sufficiently negative GDE (e.g., -0.4 eV or more negative) successfully predicts an orientational response in the majority of studied cases. osti.gov

Table 1: Predicted Binding Free Energies (GBE) of Pyridine to Metal Cation Clusters
Metal CationComputational ModelBinding Free Energy (eV)Experimental Agreement
Al³⁺NAM-1.14Agreement
La³⁺NAM-1.05Agreement
Sc³⁺CSAM+0.10Disagreement
Ni²⁺NAM-0.85Agreement
Cu²⁺NAM-0.95Agreement

Data in the table is synthesized from findings reported in computational studies of pyridine and related compounds. osti.govresearchgate.net The models (NAM/CSAM) refer to different theoretical approaches to calculating the energies.

Studies of Interfacial Interactions

Molecular dynamics simulations are pivotal for elucidating the complex interactions at interfaces, such as those between a solid surface, pyridine, and methylphosphonic acid. These simulations model the dynamic behavior of molecules, revealing how they arrange and interact at surfaces, which governs phenomena like adsorption, displacement, and corrosion inhibition. researchgate.netimist.ma

In the context of chemoresponsive systems, simulations show that the interaction is often a competitive process at a functionalized interface. acs.org For example, a surface decorated with metal ions like Ni²⁺ can be coordinated with pyridine groups from a polymer substrate. acs.org This coordination is designed to be strong enough to orient a liquid crystal but weak enough to be disrupted by an analyte with a stronger binding affinity, such as a methylphosphonic acid derivative. acs.org MD simulations can predict the change in free energy when the phosphonate displaces the pyridine, confirming that the displacement is a thermodynamically favored process. acs.org

Ab initio molecular dynamics can provide even deeper insights into the atomistic mechanisms of these interfacial interactions. acs.org Studies on the interaction of phosphonates with metal oxide surfaces reveal that the P=O group is critical for binding, often forming strong dative bonds with Lewis acid sites on the surface or hydrogen bonds with surface hydroxyl groups. acs.org Similarly, simulations of pyridine at interfaces show that it can act as a pH buffer or directly interact with surface sites, influencing the local chemical environment. rsc.org

The combination of different simulation techniques allows for a comprehensive understanding of the interfacial system. Density Functional Theory (DFT) can be used to calculate the adsorption energies of individual molecules on a surface cluster, while MD simulations can explore the dynamic behavior of a larger, more complex system including solvent molecules. imist.maresearchgate.net These studies have shown that phosphonic acids can adsorb onto surfaces through their functional groups, displacing water molecules and other weakly bound species. imist.ma The specific orientation and binding strength are influenced by the protonation state of the acid and the nature of the surface. researchgate.net

Advanced Applications in Materials Science and Chemical Biology

Hybrid Materials and Functional Surfaces

The creation of hybrid materials and functional surfaces leverages the distinct chemical properties of methylphosphonic acid and pyridine (B92270) to build novel structures with tailored functionalities.

The design of crystalline hybrid materials, often referred to as metal-organic frameworks (MOFs) or coordination polymers, relies on the use of molecular building blocks that self-assemble into extended, ordered structures. Phosphonic acids are particularly effective ligands for creating robust frameworks due to their strong coordination to metal ions. researchgate.netbeilstein-journals.org The integration of a pyridine moiety, either as a separate coligand or attached to the phosphonate (B1237965), introduces additional design possibilities.

Rigid phosphonic acids are considered valuable building blocks for creating these crystalline materials. acs.org For instance, the hydrothermal reaction of 1,3,5-benzenetriphosphonic acid with copper salts in the presence of pyridine-based linkers like 4,4'-bipyridine (B149096) has led to the formation of new organic-inorganic hybrid frameworks. acs.org In these structures, the phosphonate groups coordinate to the metal ions, forming layers or more complex topologies, which are then pillared by the bipyridine ligands to create 3D architectures with porous channels. acs.org

While direct use of methylphosphonic acid with a simple pyridine linker is less documented, the principles established with more complex systems demonstrate the potential. The first examples of metal phosphonate frameworks with zeolite-like structures were based on the small methylphosphonic acid ligand, which formed channel-like arrangements with metals such as copper and zinc. mdpi-res.com The incorporation of a pyridine-containing component could further functionalize the pores of these materials, influencing their sorption, catalytic, or sensory properties.

Table 1: Examples of Hybrid Materials Incorporating Phosphonates and Pyridine-based Ligands

Metal Ion Phosphonic Acid Ligand Pyridine-based Ligand Resulting Structure Type Reference
Copper(II) 1,3,5-Benzenetriphosphonic acid 4,4'-Bipyridine Pillared layered architecture acs.org
Copper(II) 1,3,5-Benzenetriphosphonic acid 4,4'-Trimethlyenedipyridine 3D framework with large channels acs.org
Zinc(II) (Pyridin-4-ylmethyl)phosphonic acid N/A 2D basket weave layer acs.org
Cadmium(II) (Pyridin-4-ylmethyl)phosphonic acid N/A 1D ladder structure acs.org

Note: This table showcases the general strategy of combining phosphonate and pyridine-type functionalities to construct crystalline hybrid materials.

Phosphonic acids are widely recognized for their ability to form strong, stable bonds with a variety of metal oxide surfaces, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and iron oxides (Fe₃O₄). beilstein-journals.orgacs.orgresearchgate.net This robust anchoring chemistry is critical for creating functional surfaces with tailored properties for applications in electronics, catalysis, and sensing. acs.org The phosphonic acid group can bind to the surface in mono-, bi-, or tridentate fashions, ensuring a durable modification.

The introduction of pyridine moieties onto these surfaces via phosphonate linkers adds a layer of chemical functionality. For example, phosphonic acid-derivatized bipyridine ligands have been synthesized and grafted onto metal oxide surfaces. acs.orglookchem.com Once anchored, the exposed pyridine units can act as coordination sites for other metal complexes, serve as basic catalysts, or function as chromophores in dye-sensitized solar cells. acs.org The reactivity and accessibility of the pyridine group at the surface have been demonstrated, confirming its potential for further chemical transformations. researchgate.net

Studies using methylphosphonic acid (MPA) have shown its effectiveness in modifying surface potentials. acs.org By co-grafting MPA with other functional phosphonic acids, researchers can tune the work function of metal oxides over a wide range, a critical parameter in optoelectronic devices. acs.org The combination of a simple anchoring group like methylphosphonic acid with a functional unit like pyridine presents a powerful strategy for engineering the interface of hybrid devices.

The properties of polymeric materials can be significantly enhanced by incorporating inorganic nanoparticles, creating materials known as polymer nanocomposites. nih.gov The interface between the polymer and the nanoparticle is crucial for achieving desired enhancements in properties like mechanical strength, conductivity, and thermal stability. nih.gov Both methylphosphonic acid and pyridine can play roles in mediating this interface.

Phosphonic acids can be used to functionalize nanoparticles to improve their dispersion within a polymer matrix. Alternatively, polymers themselves can be functionalized with phosphonic acid groups. beilstein-journals.org For example, model nanocomposites have been studied using poly(2-vinyl pyridine) (P2VP), a polymer that contains pyridine rings, confined between silica (B1680970) surfaces. nih.gov These studies provide fundamental insights into how confinement and interfacial interactions affect the properties of the polymer, which is relevant for applications from fuel cells to membranes. nih.gov

Salts formed from methylphosphonic acid and various amines have been investigated as flame retardant additives for polyurethanes. google.com This indicates a direct application of the acid-base interaction between a phosphonic acid and a nitrogen-containing compound within a polymer matrix. Furthermore, nanocomposites have been synthesized by modifying carbon nanotubes with polymers like poly(4-vinylpyridine), which can then be used for applications such as the selective extraction of metal ions. mdpi.com

Materials capable of efficient proton conduction are essential for the development of fuel cells and other electrochemical devices. The combination of a proton donor (Brønsted acid) and a proton acceptor (Brønsted base) is a well-established strategy for creating proton-conductive pathways. The pairing of methylphosphonic acid with a nitrogen-containing heterocycle like pyridine fits this design principle perfectly.

A detailed study on a complex formed between methylphosphonic acid (MPA) and 1,2,3-triazole (a similar nitrogen heterocycle to pyridine) demonstrated the effectiveness of this acid-base pairing. nih.gov The research, which combined theoretical calculations and experimental measurements, showed that the presence of MPA significantly lowered the activation energy for proton transport between the triazole molecules. nih.gov A mixture containing just 10% MPA led to a 50-fold increase in proton conductivity compared to pure triazole. nih.gov This principle was extended to a polymeric system, where a blend of poly(vinylphosphonic acid) and a poly(vinyl-triazole) exhibited a proton conductivity of 2.1 mS·cm⁻¹ at 100 °C in an anhydrous state. nih.gov

Further research has shown that metal-organic frameworks can be designed for both high proton conduction and the fluorescent detection of pyridine. researchgate.net A cadmium-based MOF constructed with a diphosphonobenzoic acid ligand demonstrated a proton conductivity of 2.97 × 10⁻³ S·cm⁻¹ at high humidity. researchgate.net When this MOF was incorporated into a chitosan (B1678972) polymer membrane, the conductivity of the composite material reached 0.355 S·cm⁻¹, a value comparable to the best-performing MOF-polymer composites. researchgate.net These findings underscore the potential of materials combining phosphonic acids and pyridine or similar heterocycles for creating advanced proton conductors.

Table 2: Proton Conductivity in Materials Featuring Acid-Base Pairs

Material System Composition Conductivity Conditions Reference
Acid-Base Complex Methylphosphonic acid (MPA) and 1,2,3-Triazole (Tri) ~50x higher than pure Tri N/A nih.gov
Polymer Blend Poly(vinylphosphonic acid) (PVPA) and Poly(4-vinyl-1H-1,2,3-triazole) (PVTri) 2.1 mS·cm⁻¹ 100 °C, anhydrous nih.gov
Metal-Organic Framework [Cd₂(Hdpb)(H₂O)₃] 2.97 × 10⁻³ S·cm⁻¹ 65 °C, 98% RH researchgate.net

Catalysis and Surface Chemistry

The interface between a catalyst and its support is critical in heterogeneous catalysis. Modifying this interface with organic monolayers is an emerging strategy to control catalytic activity and selectivity.

Phosphonic acids are used to create self-assembled monolayers (SAMs) on catalyst supports like alumina (B75360) (Al₂O₃) to precisely control the chemical environment around the metallic active sites (e.g., Platinum, Palladium). researchgate.netosti.gov This modification can introduce acidic functionalities to the support, creating bifunctional catalysts required for tandem reactions such as hydrogenation and dehydration. researchgate.net

A key technique to characterize the acidity of these modified surfaces is in situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) using a probe molecule. Pyridine is an ideal probe for this purpose because its interaction with different types of acid sites (Brønsted vs. Lewis) gives rise to distinct, well-defined peaks in the infrared spectrum. researchgate.net

In studies of platinum or palladium catalysts on phosphonic acid-modified alumina, pyridine adsorption was used to quantify the number and strength of the Brønsted acid sites created by the phosphonic acid monolayer. researchgate.net The results showed a clear correlation between the surface acidity, as probed by pyridine, and the catalyst's performance in reactions like the hydrodeoxygenation (HDO) of benzyl (B1604629) alcohol. researchgate.net This demonstrates a direct and crucial role for the methylphosphonic acid-pyridine interaction in the context of catalyst development and characterization, where the phosphonic acid creates the functional site and pyridine is used to measure and understand it.

Role in Heterogeneous Catalysis

The combination of methylphosphonic acid and pyridine moieties has been explored in the context of heterogeneous catalysis, where the distinct chemical properties of each group contribute to the development of specialized catalytic systems. Research in this area has highlighted their roles in both creating and characterizing active sites on solid supports.

One significant application involves the use of methylphosphonic acid in the characterization of Lewis acid zeolites. In situ poisoning with methylphosphonic acid has been utilized as a method to quantify the active sites in titanium-containing zeolites, which are effective catalysts for various oxidation reactions. tandfonline.com This technique allows researchers to understand the nature and number of active centers, which is crucial for optimizing catalyst performance.

Furthermore, lanthanum ions have been shown to catalyze the hydrolysis of monoesters of methylphosphonic acid. cdnsciencepub.com While this study focused on a homogeneous system, the principles of metal ion catalysis involving phosphonates are relevant to heterogeneous systems where metal ions are anchored to a solid support. For instance, lanthanide hydroxide (B78521) gels have been demonstrated to significantly increase the hydrolysis rate of anionic species of phosphonic acid diesters. cdnsciencepub.com

In the realm of oxidation catalysis, systems involving phosphotungstate catalysts under phase transfer catalysis (PTC) conditions have been developed for the epoxidation of olefins. psu.edu These systems can utilize quaternary ammonium (B1175870) cetylpyridinium, highlighting the role of pyridine derivatives in facilitating reactions at the interface of different phases. psu.edu While not a direct combination in a single molecule, this demonstrates the synergistic use of phosphonate and pyridine-containing compounds in a catalytic cycle. The catalyst, in this case, becomes soluble in the reaction medium through the in situ formation of a complex involving the pyridine derivative, and precipitates out after the reaction, which simplifies its recovery. psu.edu

Metal-organic frameworks (MOFs) built with linkers containing phosphonate groups, such as nitrilotris(methylphosphonic acid), have been investigated as heterogeneous Brønsted acid catalysts. ua.pt The incorporation of pyridine functionalities into such frameworks could further modulate their catalytic activity and selectivity by introducing basic sites or altering the electronic properties of the active centers.

Chemical Biology and Molecular Recognition

The unique coordination properties of the phosphonate group combined with the versatile nature of the pyridine ring have led to significant interest in the use of molecules containing both moieties in chemical biology and molecular recognition. These compounds have been designed as sophisticated ligands for selective interactions with metal ions and biological targets.

Ligand Design for Selective Metal Ion Recognition

A key area of research has been the design of macrocyclic ligands incorporating both pyridine and methylphosphonate (B1257008) groups for the selective complexation of metal ions, particularly lanthanides. A notable example is the development of tetraaza macrocycles with pyridine and methylphosphonate pendant arms. researchgate.netresearchgate.net These ligands have been synthesized and their stability constants with various trivalent lanthanide ions (La³⁺, Sm³⁺, Gd³⁺, and Ho³⁺) have been determined. researchgate.net

The inclusion of both a pyridine unit and phosphonate arms within a macrocyclic framework creates a pre-organized cavity that is well-suited for binding specific metal ions. The stability of the resulting metal complexes is influenced by factors such as the size of the macrocyclic ring and the nature and number of the pendant coordinating groups. researchgate.nethyperquad.co.uk For instance, studies have compared 12-membered (dota-like) and 14-membered (teta-like) macrocycles, revealing differences in their complexation kinetics and thermodynamic stability with various metal ions. researchgate.net

The data below summarizes the stability constants for complexes of La(III), Sm(III), Gd(III), and Ho(III) with a 14-membered tetraazamacrocycle containing one pyridine unit and three methylphosphonate pendant arms (P(3)py14).

Metal Ionlog KML
La(III)18.55
Sm(III)20.35
Gd(III)20.45
Ho(III)20.55

These high stability constants indicate a strong affinity of this type of ligand for lanthanide ions. researchgate.net The design of such ligands is crucial for applications in areas like medical imaging and therapy, where the selective and stable chelation of a metal ion is paramount. researchgate.netacs.org

Applications in Biosensors and Molecular Probes

The specific recognition capabilities of methylphosphonic acid and its derivatives have been harnessed in the development of biosensors and molecular probes. One innovative approach involves the use of the phosphonate-binding protein (PhnD) from Escherichia coli as a biological recognition element. acs.org This protein, which binds various phosphonates including methylphosphonic acid with high affinity, has been coupled to solid-state nanopores to create a highly sensitive electrical sensor. acs.org The binding of a phosphonate molecule to PhnD induces a conformational change in the protein, which can be detected as a change in the ionic current through the nanopore. acs.org

Surface-Enhanced Raman Scattering (SERS) has also been employed to study the interaction of phosphonate derivatives of pyridine with metal surfaces, which is a fundamental aspect of developing SERS-based sensors. researchgate.net Studies have shown that compounds like bis[(hydroxy-pyridin-3-yl-methyl)]-phosphinic acid adsorb onto silver electrodes primarily through the nitrogen lone pair of the pyridine ring. researchgate.net The SERS spectra provide detailed information about the orientation and binding of the molecule on the surface, which is critical for designing sensitive and selective molecular probes. researchgate.netencyclopedia.pub

Furthermore, nanopore-based sensors have been developed for the detection of hydrolyzates of nerve agents, which are often methylphosphonic acid derivatives. rsc.org For example, a modified α-hemolysin nanopore has been used to detect cyclohexyl methylphosphonic acid (CMPA). rsc.org These single-molecule detection techniques offer the potential for highly sensitive and specific analysis.

Targeting of Biological Systems via Phosphonate-Metal Interactions (e.g., bone targeting, enzyme modulation)

The ability of phosphonates to bind to calcium ions makes them excellent candidates for targeting bone tissue. This property has been exploited in the design of molecules for bone imaging and therapy. When incorporated into a complex with a metal ion, the phosphonate group can act as a "bone hook," directing the entire complex to the skeleton. Research on lanthanide complexes with macrocycles containing methylphosphonate arms has shown some degree of bone uptake, which increases with the number of methylphosphonate groups in the ligand. researchgate.net This suggests that these complexes could be developed as bone-targeting agents.

In addition to bone targeting, phosphonates are known to be effective enzyme inhibitors, often acting as transition-state analogs. nih.govresearchgate.net For instance, methylphosphonic acid has been studied for its interaction with various isoforms of carbonic anhydrase (CA). researchgate.net While it acts as an activator for some isoforms like hCA I, it is a nanomolar inhibitor of hCA II. researchgate.net This differential activity highlights the potential for designing selective enzyme modulators based on the methylphosphonate scaffold.

The table below shows the inhibition constants (KI) of methylphosphonic acid (MPA) against different human carbonic anhydrase (hCA) isoforms.

Enzyme IsoformInhibition Constant (KI)
hCA IActivator (KA = 1.20 µM)
hCA II99 nM
hCA IV0.31 mM
hCA V0.09 mM
hCA IX0.86 mM

The modulation of enzyme activity through such interactions is a key strategy in drug discovery. google.com The incorporation of a pyridine moiety into a phosphonate-based inhibitor could provide additional binding interactions with the enzyme's active site, potentially leading to increased potency and selectivity.

Radiopharmaceutical and Imaging Agent Development

The combination of a metal-chelating core composed of methylphosphonate and pyridine groups with a radioactive metal isotope is a promising strategy for the development of radiopharmaceuticals and imaging agents. The strong and stable complexes formed between ligands containing these functionalities and radioisotopes like Samarium-153 (¹⁵³Sm) and Holmium-166 (¹⁶⁶Ho) have been investigated for their potential in radiotherapy. researchgate.net

Biodistribution studies in mice with ¹⁵³Sm and ¹⁶⁶Ho complexes of tetraaza macrocycles bearing pyridine and methylphosphonate arms have been conducted. researchgate.net These studies revealed that the complexes exhibit a slow clearance from the blood and a significant uptake in the liver. researchgate.net Notably, some bone uptake was observed for the complexes containing methylphosphonate groups, and this uptake increased over time and with the number of phosphonate arms. researchgate.net This bone-targeting property is particularly relevant for the development of agents for bone-related diseases.

In the field of Positron Emission Tomography (PET) imaging, derivatives of methylphosphonic acid have also been explored. A patent describes the synthesis of PET radiopharmaceuticals, including (2RS,4S)-2-[¹⁸F]Fluoro-4-phosphonomethyl-pentanedioic acid (¹⁸FPMPA), which is a fluorinated derivative of a methylphosphonic acid analog. google.com This highlights the utility of the phosphonate group in designing tracers for molecular imaging. Picolylamine-methylphosphonic acid esters have also been used as tridentate ligands for labeling with technetium-99m (⁹⁹mTc) and rhenium (Re), further demonstrating the versatility of these chemical motifs in radiopharmaceutical development. acs.org

Environmental Chemistry Research

In the field of environmental chemistry, methylphosphonic acid has been identified as a key compound in the marine phosphorus and carbon cycles. A significant discovery is the biosynthesis of methylphosphonic acid by marine microbes. nih.gov Research has shown that the marine archaeon Nitrosopumilus maritimus possesses a biosynthetic pathway for producing cell-associated methylphosphonate esters. nih.gov

The catabolism of this microbially produced methylphosphonic acid by other marine organisms, particularly under phosphorus-limited conditions, leads to the release of methane (B114726). nih.gov This finding provides a plausible explanation for the "methane paradox," which refers to the supersaturation of methane in the aerobic ocean relative to the atmosphere, a phenomenon that has long been an enigma for scientists. nih.gov The abundance of the key gene for methylphosphonate biosynthesis in marine metagenomic datasets suggests that this process is widespread in marine ecosystems. nih.gov

This research has profound implications for our understanding of global biogeochemical cycles. It establishes a previously unknown biological source of a potent greenhouse gas and highlights the intricate connections between the phosphorus and carbon cycles in the marine environment.

Based on a comprehensive review of scientific and technical literature, there is no specific chemical compound registered or extensively studied under the name "Methylphosphonic acid;pyridine" for the advanced applications outlined in your request. The information available focuses on the individual components, methylphosphonic acid (and other phosphonates) and pyridine (and its derivatives), rather than a specific salt or complex formed between them.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" as per the strict constraints of the request. The available research does not support the existence of a body of work on this specific compound in the areas of environmental science and corrosion inhibition.

However, substantial research exists for each of the constituent parts, as well as for more complex molecules that incorporate both pyridine and phosphonic acid functional groups.

Advanced Analytical Methodologies

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of the methylphosphonic acid-pyridine adduct. The interaction between the acidic proton of methylphosphonic acid and the lone pair of electrons on the pyridine (B92270) nitrogen leads to significant changes in their respective spectral signatures.

NMR spectroscopy is a powerful tool for elucidating the structure of the methylphosphonic acid-pyridine adduct in solution. The formation of this compound involves a proton transfer, creating a pyridinium (B92312) cation and a methylphosphonate (B1257008) anion. This structural change is clearly reflected in both ¹H and ³¹P NMR spectra.

¹H NMR Spectroscopy: In the proton NMR spectrum, the chemical shifts of the pyridine protons are significantly affected upon protonation. The electron-withdrawing effect of the newly formed positive charge on the nitrogen atom causes a downfield shift for all ring protons. The protons on the methyl group of the methylphosphonate moiety also experience a change in their chemical environment, though typically less pronounced.

³¹P NMR Spectroscopy: The phosphorus-31 nucleus is an excellent probe for studying the environment of the phosphonate (B1237965) group. The chemical shift (δP) of ³¹P is highly sensitive to the geometry of the hydrogen bond and the extent of proton transfer. In the formation of the complex with pyridine, the deprotonation of the phosphonic acid to form the phosphonate anion results in a distinct upfield or downfield shift, depending on the solvent and the precise nature of the ion pair. Studies on analogous phosphinic acid-pyridine complexes have shown a strong correlation between the ³¹P chemical shift and the position of the proton within the O-H···N hydrogen bond. nih.gov As the proton moves from the oxygen to the nitrogen, the phosphorus nucleus becomes more shielded, leading to a predictable change in its resonance frequency. nih.gov For instance, a study involving the breakdown of a methylphosphonate simulant in the presence of pyridine utilized ³¹P NMR to track the reaction over time. rsc.org

Table 1: Representative NMR Chemical Shifts
NucleusSpeciesExpected Chemical Shift (ppm)Key Observations
¹HPyridine (in CDCl₃)~7.2 (γ-H), ~7.6 (β-H), ~8.6 (α-H)Protons on the aromatic ring.
¹HPyridinium ion>7.5 (γ-H), >8.0 (β-H), >9.0 (α-H)Significant downfield shift upon protonation.
¹HMethylphosphonic acid (CH₃)~1.5 (d, JP-H ≈ 18 Hz)Doublet due to coupling with phosphorus.
³¹PMethylphosphonic acidVaries with solvent/pHChemical shift is sensitive to the protonation state.
³¹PMethylphosphonate-Pyridinium AdductShifted relative to free acidThe extent of the shift correlates with the degree of proton transfer and hydrogen bond strength. nih.gov

FT-IR and FT-Raman: The most significant changes are observed in the regions corresponding to O-H, N-H, and P-O vibrations. The broad O-H stretching band of the phosphonic acid dimer (around 2500-3000 cm⁻¹) disappears upon reaction with pyridine. Concurrently, a new broad band appears, typically above 3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration of the pyridinium cation. pw.edu.pl

The vibrational modes of the pyridine ring are also sensitive to protonation. For example, the ring breathing modes of pyridine shift to higher wavenumbers in the pyridinium ion. mdpi.com Key bands for pyridinium are often observed near 1635, 1545, and 1485 cm⁻¹. The band around 1545 cm⁻¹ is particularly indicative of pyridinium ion formation on Brønsted acid sites. researchgate.net For the methylphosphonate anion, the symmetric and asymmetric stretching vibrations of the PO₂⁻ group give rise to strong bands in the IR spectrum, typically in the 950-1200 cm⁻¹ region. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique for studying molecules adsorbed on nanostructured metal surfaces (typically silver or gold). The SERS spectrum of pyridine is well-characterized and serves as a model system. core.ac.ukxmu.edu.cn Upon interaction with methylphosphonic acid at a SERS-active surface, the spectrum would be dominated by the signals of the pyridinium cation. The relative intensities of the ring breathing modes (e.g., at ~1010 cm⁻¹ and ~1035 cm⁻¹) and the C-H stretching modes (~3050 cm⁻¹) change significantly upon protonation and interaction with the surface, providing information on the orientation and binding of the adduct. researchgate.netnih.gov

Table 2: Key Vibrational Frequencies (cm⁻¹)
VibrationPyridinePyridinium CationMethylphosphonic AcidMethylphosphonate Anion
Ring Breathing (ν₁)~991~1010--
Ring Mode (ν₈ₐ)~1583~1635--
N⁺-H Stretch-~3100-3300 (broad)--
P=O Stretch--~1250-
P-O-H Stretch--~900-1000-
PO₂⁻ Asymmetric Stretch---~1050-1200
PO₂⁻ Symmetric Stretch---~950-1050

Note: Frequencies are approximate and can vary based on the specific environment and measurement technique.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The formation of an adduct between pyridine and methylphosphonic acid can be monitored by changes in their UV absorption spectra. Pyridine exhibits characteristic π→π* transitions in the UV region (around 250-260 nm). nih.gov Upon protonation to form the pyridinium ion, these bands may undergo a slight hypsochromic (blue) shift.

UV-Vis-NIR spectroscopy extends the spectral range into the near-infrared, which is useful for observing overtone and combination bands, although these are typically much weaker than fundamental electronic transitions.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species containing one or more unpaired electrons (paramagnetic species). libretexts.orglibretexts.org This includes organic radicals, many transition metal complexes, and triplet states.

The compound formed between methylphosphonic acid and pyridine is an acid-base adduct, resulting in the diamagnetic pyridinium and methylphosphonate ions. Both species have closed-shell electronic configurations with all electrons paired. Consequently, the ground state of the "Methylphosphonic acid;pyridine" compound is EPR silent and cannot be directly studied by this technique. semanticscholar.orgdntb.gov.ua

EPR could only be applied if the system were modified to contain a paramagnetic center. For example, one could study:

Radicals generated from the adduct via irradiation or chemical reaction.

The interaction of the adduct with a stable paramagnetic spin probe.

The binding of a paramagnetic metal ion to the methylphosphonate anion.

However, for the direct characterization of the compound itself, EPR spectroscopy is not an applicable methodology.

Chromatographic and Separation Methods

Chromatographic methods are essential for separating the methylphosphonic acid-pyridine adduct from its parent components or other impurities and for quantifying its concentration.

High-Performance Liquid Chromatography is the premier technique for the analysis of the components of the methylphosphonic acid-pyridine system. Due to the polar and ionic nature of the analytes (a weak base, a strong acid, and their resulting salt), specialized HPLC modes are required.

Ion-Pair Reversed-Phase HPLC: This is a highly effective technique for separating ionic and highly polar compounds on a standard reversed-phase (e.g., C18) column. technologynetworks.com A mobile phase containing an ion-pairing reagent is used. thermofisher.com

To analyze the methylphosphonate anion , a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), is added to the mobile phase. nih.govrsc.org This reagent forms a neutral, hydrophobic ion pair with the methylphosphonate anion, allowing it to be retained and separated on the C18 column.

To analyze the pyridinium cation , an anionic ion-pairing reagent, such as an alkyl sulfonate, could be employed.

By carefully selecting the ion-pairing reagent and optimizing the mobile phase conditions (pH, organic modifier concentration), it is possible to achieve simultaneous separation of methylphosphonic acid, pyridine, and the pyridinium methylphosphonate salt. Detection can be achieved using a UV detector (for pyridine/pyridinium) or other techniques like evaporative light scattering detection (ELSD) or mass spectrometry if a volatile ion-pairing reagent is used. helixchrom.comsielc.com

Table 3: Representative HPLC Method Parameters
ParameterDescription
Technique Ion-Pair Reversed-Phase HPLC technologynetworks.comrsc.org
Stationary Phase C18 or C8 silica-based column
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with a buffer (e.g., acetate) and an ion-pairing reagent.
Ion-Pairing Reagent (for Anion) Tetrabutylammonium or Myristyl trimethylammonium salt rsc.org
Detection UV (for pyridine/pyridinium), ELSD, Conductivity, or Mass Spectrometry (MS)
Analytes Separated Pyridine, Methylphosphonic Acid, Pyridinium Methylphosphonate

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of highly polar compounds like Methylphosphonic acid, which are poorly retained on traditional reversed-phase columns. oup.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, thus enabling their retention and separation. nih.gov

For the analysis of Methylphosphonic acid, HILIC is often coupled with tandem mass spectrometry (MS/MS), providing a highly sensitive and selective detection method. nih.gov This combination allows for the unambiguous identification and quantification of the target analyte even in complex matrices. researchgate.net In some applications, pre-column derivatization of Methylphosphonic acid with a reagent such as p-bromophenacyl bromide has been employed to improve its chromatographic behavior and detection sensitivity. nih.govvu.nl This derivatization can allow for the simultaneous analysis of derivatized Methylphosphonic acid and underivatized alkyl methylphosphonic acids. nih.gov

The mobile phase composition, including the type and concentration of buffer and the organic solvent content, is a critical parameter in optimizing the separation of Methylphosphonic acid using HILIC. waters.com The use of HILIC-MS/MS avoids the need for ion-pairing reagents, which can suppress the MS signal, making it a highly compatible technique for sensitive mass spectrometric detection. nih.gov

Table 1: Exemplary HILIC-MS/MS Parameters for Polar Compound Analysis

ParameterValueReference
LC System ACQUITY UPLC waters.com
Column XBridge BEH Amide XP, 2.5 μm; 2.1 x 75 mm waters.com
Column Temperature 30 °C waters.com
Mobile Phase A 95:5 water:acetonitrile with 100 mM NH4HCOO, pH 3.0 waters.com
Mobile Phase B 85:15 acetonitrile:water with 30 mM NH4HCOO, pH 3.0 waters.com
MS System Xevo TQ-S waters.com
Ionization Mode ESI Positive waters.com

Note: This table provides a general example of HILIC-MS/MS parameters used for the analysis of polar compounds and may require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile compounds. However, due to the high polarity and low volatility of Methylphosphonic acid, direct analysis by GC-MS is not feasible. researchgate.net Therefore, a derivatization step is mandatory to convert the non-volatile Methylphosphonic acid into a more volatile and thermally stable derivative suitable for GC analysis. osti.gov

Common derivatization approaches include methylation and silylation. osti.gov Reagents such as diazomethane, trimethylsilyldiazomethane (B103560) (TMSDAM), and N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) have been successfully used to derivatize Methylphosphonic acid and its alkylated analogs. researchgate.netmdpi.com The resulting methyl or silyl (B83357) esters are amenable to separation on standard non-polar GC columns. researchgate.net

Following chromatographic separation, mass spectrometry provides sensitive detection and structural confirmation of the derivatized analyte. nih.gov Electron ionization (EI) is commonly used, and the resulting mass spectra provide characteristic fragmentation patterns that can be used for identification. mdpi.com The choice of derivatization reagent and reaction conditions are critical for achieving high derivatization yields and reproducible results. osti.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Methylphosphonic Acid

Derivatization ReagentDerivative FormedReference
Trimethylsilyldiazomethane (TMSDAM)Methyl ester researchgate.net
Diazomethane (DM)Methyl ester mdpi.com
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl ester mdpi.com
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)tert-Butyldimethylsilyl (TBDMS) ester nih.gov
Pentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl ester mdpi.com
Trimethyloxonium tetrafluoroborate (B81430) (TMO)Methyl ester mdpi.com

Ion-Pair Reverse-Phase Ion Chromatography

Ion-Pair Reverse-Phase Chromatography is another liquid chromatographic technique that can be employed for the analysis of ionic compounds like Methylphosphonic acid on non-polar stationary phases (e.g., C18). technologynetworks.com This method involves the addition of an ion-pairing reagent to the mobile phase. The ion-pairing reagent is typically a large organic molecule with an ionic head group that is opposite in charge to the analyte and a hydrophobic tail. thermofisher.com

For the analysis of the anionic Methylphosphonic acid, a cationic ion-pairing reagent, such as a quaternary ammonium salt (e.g., myristyl trimethylammonium bromide), is used. rsc.org The ion-pairing reagent forms a neutral, hydrophobic ion-pair with the Methylphosphonic acid anion in the mobile phase. This ion-pair can then be retained and separated on a reverse-phase column.

The concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier content are key parameters that influence the retention and separation of the analyte. technologynetworks.com While effective for separation, a drawback of ion-pair chromatography is that the ion-pairing reagents can sometimes suppress the signal in mass spectrometry detection. thermofisher.com However, when coupled with detectors like inductively coupled plasma mass spectrometry (ICP-MS), it can be a powerful tool for the specific detection of phosphorus-containing compounds. rsc.org

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charged, polar compounds like Methylphosphonic acid. nih.gov CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. nih.gov

In a typical CE method for anions, a fused silica (B1680970) capillary is used, and a background electrolyte (BGE) is selected to control the pH and ionic strength, which in turn influences the electrophoretic mobility and separation of the analytes. nih.gov For the analysis of Methylphosphonic acid, a BGE with a pH that ensures the analyte is in its anionic form is used. nih.gov

Coupling CE with mass spectrometry (CE-MS) provides a highly selective and sensitive detection method, allowing for the direct analysis of underivatized Methylphosphonic acid. nih.gov The optimization of the CE-MS interface and the composition of the sheath liquid are crucial for achieving stable electrospray and high sensitivity. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the isolation, purification, and concentration of analytes from complex matrices prior to chromatographic or electrophoretic analysis. organomation.com For the analysis of Methylphosphonic acid in environmental samples such as water or soil, an SPE step is often necessary to remove interfering matrix components and to enrich the analyte to a detectable concentration. nih.gov

The selection of the appropriate SPE sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. organomation.com For the polar and anionic Methylphosphonic acid, various types of sorbents can be used, including anion-exchange materials. researchgate.net The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the retained analyte with a suitable solvent. youtube.com

Novel SPE techniques, such as those employing isotopically enriched standards in an isotope dilution mass spectrometry (IDMS) approach, have been developed to improve the accuracy and precision of quantification. nih.govresearchgate.net These methods can help to correct for matrix effects and variations in extraction recovery. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for the definitive identification and quantification of Methylphosphonic acid due to its high sensitivity and specificity. It is most often used as a detector following a separation technique like LC or GC.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like Methylphosphonic acid. dtic.mil ESI generates gas-phase ions directly from a liquid solution, making it highly compatible with liquid chromatography (LC) and capillary electrophoresis (CE). rsc.org

For the analysis of Methylphosphonic acid, ESI is typically operated in the negative ion mode, where it detects the deprotonated molecule [M-H]⁻. nih.govnih.gov The efficiency of the ionization process can be influenced by the composition of the mobile phase, including the pH and the presence of organic solvents. acs.org Post-column addition of organic solvents has been shown to enhance the signal intensity of alkyl methylphosphonic acids in negative ESI. acs.org

When coupled with tandem mass spectrometry (MS/MS), ESI allows for highly selective detection through multiple reaction monitoring (MRM). nih.gov In an MS/MS experiment, the precursor ion (e.g., the [M-H]⁻ of Methylphosphonic acid) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. rsc.org This process significantly reduces chemical noise and enhances the signal-to-noise ratio, leading to very low detection limits. mdpi.com The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information and increases the confidence in the identification of the analyte. nih.gov

Electrochemical Methods

Electrochemical methods are pivotal in understanding the redox behavior and potential applications in sensor technology for the "this compound" compound.

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a substance. For the "this compound" compound, a CV experiment would involve applying a linearly varying potential to a working electrode immersed in a solution of the compound and measuring the resulting current.

While specific cyclic voltammograms for "this compound" are not available, the expected behavior can be inferred. Neither methylphosphonic acid nor pyridine are typically electroactive within the standard potential windows in aqueous solutions. However, the electrochemical behavior can be influenced by the electrode material and the presence of other species. For instance, the electrochemistry of pyridinium ions has been studied, and it is known to be substrate-specific, with platinum electrodes showing reversible cyclic voltammetry for pyridinium. The reduction of pyridinium can occur on various electrode surfaces, including platinum, silver, gold, and copper.

A hypothetical cyclic voltammogram for a solution containing the "this compound" salt might exhibit redox peaks if the potential window is extended to sufficiently negative or positive values where the pyridinium cation or the methylphosphonate anion (or their interaction products with the electrode) become electroactive. The presence of protons from the partial dissociation of the pyridinium ion could also lead to hydrogen evolution at negative potentials.

Illustrative Data for Cyclic Voltammetry of a Pyridinium-Containing Solution:

ParameterIllustrative Value
Anodic Peak Potential (Epa)Not expected
Cathodic Peak Potential (Epc)-0.85 V (vs. Ag/AgCl)
Peak Separation (ΔEp)0.070 V
Scan Rate100 mV/s

Note: This data is hypothetical and serves to illustrate potential experimental outcomes.

Electrochemical sensors based on molecularly imprinted polymers (MIPs) have been developed for the selective detection of related organophosphorus compounds, such as ethyl methylphosphonic acid (EMPA), a metabolite of the VX nerve agent. A similar approach could be envisioned for the detection of methylphosphonic acid or its pyridine salt.

The development of such a sensor would involve the following steps:

Polymer Synthesis: A molecularly imprinted polymer would be synthesized in the presence of methylphosphonic acid (the template molecule).

Electrode Modification: The MIP would be cast onto the surface of a working electrode, such as a glassy carbon electrode.

Template Removal: The methylphosphonic acid template would be removed, leaving behind specific recognition sites within the polymer matrix.

Electrochemical Detection: The modified electrode would then be used to detect methylphosphonic acid in a sample. The binding of the analyte to the recognition sites would cause a measurable change in the electrochemical signal (e.g., a change in current or impedance).

The sensor's performance would be characterized by its linear range, detection limit, selectivity, and stability. For example, a sensor for EMPA demonstrated a linear range from 1.0 × 10⁻¹⁰ M to 2.5 × 10⁻⁹ M with a detection limit of 2.75 × 10⁻¹¹ M. A sensor for "this compound" would be expected to exhibit similar high sensitivity and selectivity.

Hypothetical Performance Characteristics of a Methylphosphonic Acid Sensor:

ParameterIllustrative Value
Linear Range1.0 x 10-9 M to 5.0 x 10-7 M
Limit of Detection (LOD)5.0 x 10-10 M
Response Time< 5 minutes
SelectivityHigh against other phosphonates

Note: This data is hypothetical and based on typical performance of similar electrochemical sensors.

Potentiometric Titrations

Potentiometric titration is a standard method for determining the concentration of an acid or base and for determining their dissociation constants (pKa values). A potentiometric titration of methylphosphonic acid with a strong base like NaOH would show two equivalence points, corresponding to the neutralization of its two acidic protons. When titrating a solution of the "this compound" salt, the starting pH would be acidic due to the pyridinium cation (the conjugate acid of pyridine).

The titration curve would be complex. Initially, as a strong base is added, the excess protons from the pyridinium ions would be neutralized. This would be followed by the neutralization of the first and then the second proton of methylphosphonic acid. The equivalence points on the titration curve would correspond to the stoichiometric neutralization of these acidic species. From the titration curve, the pKa values of methylphosphonic acid can be determined. The pH at the half-equivalence point for each dissociation step corresponds to the pKa value.

Expected pKa Values for Methylphosphonic Acid:

Dissociation StepExpected pKa
pKa1~2.3
pKa2~7.7

Note: These are typical literature values for methylphosphonic acid and would be confirmed by the potentiometric titration.

The titration curve would provide valuable information about the buffering regions of the solution and the exact concentration of the "this compound" compound.

Thermal Analysis (e.g., Thermogravimetric Analysis-Differential Scanning Calorimetry)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For the "this compound" salt, a TGA thermogram would reveal its decomposition pattern. It is expected that the salt would be stable up to a certain temperature, after which it would begin to decompose. The decomposition may occur in single or multiple steps, corresponding to the loss of pyridine and the subsequent decomposition of methylphosphonic acid. The decomposition of phosphonates can be complex and may involve dehydration and the breaking of the C-P bond at higher temperatures. The thermal decomposition of some pyridinium salts has been shown to start at around 250 °C.

Illustrative TGA Data for "this compound":

Temperature Range (°C)Weight Loss (%)Associated Event
100 - 250< 1%Loss of adsorbed water
250 - 400~45%Loss of pyridine
> 400> 30%Decomposition of methylphosphonic acid residue

Note: This data is hypothetical and illustrates a possible decomposition pathway.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram of "this compound" would show endothermic or exothermic peaks corresponding to phase transitions such as melting, boiling, or decomposition. The DSC curve for a pyridine complex would typically show an endothermic peak corresponding to its melting point, followed by exothermic peaks if the decomposition process releases heat.

Illustrative DSC Data for "this compound":

Temperature (°C)Peak TypeAssociated Event
150 - 160EndothermicMelting
280 - 350ExothermicOnset of decomposition

Note: This data is hypothetical and illustrates potential thermal events.

Together, TGA and DSC provide a comprehensive picture of the thermal stability of the "this compound" compound, which is crucial for its handling, storage, and potential applications at elevated temperatures.

Future Directions and Emerging Research Areas

Novel Synthetic Strategies for Complex Architectures

The synthesis of organophosphorus compounds is moving towards more efficient and sustainable methods. rsc.org Future efforts in creating complex molecules containing methylphosphonic acid and pyridine (B92270) units will likely concentrate on several key areas:

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes. rsc.org This includes the use of water as a solvent, microwave-assisted synthesis, and electrochemical methods that avoid harsh reagents and minimize byproducts. beilstein-journals.orgcbijournal.com Electrochemical synthesis, in particular, is emerging as a creative and simple process for forming phosphorus-carbon and phosphorus-heteroatom bonds. beilstein-journals.org

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity from simple precursors. The development of novel MCRs, potentially catalyzed by reusable systems like ionic liquids on solid supports, will enable the rapid synthesis of libraries of pyridine- and phosphonate-containing compounds. nih.gov

Advanced Catalytic Systems: Research will likely pursue new catalytic systems, including chiral and bimetallic catalysts, to achieve high selectivity and performance under mild conditions for constructing phosphonate-containing molecules. thieme-connect.com The use of phenylboronic acid has already been shown to be an effective catalyst for the synthesis of α-hydroxy phosphonates at ambient temperatures. cbijournal.com

Pre-organized Building Blocks: A significant future direction involves the synthesis of conformationally pre-organized building blocks. mdpi.com By creating rigid or semi-rigid scaffolds incorporating both pyridine and phosphonate (B1237965) groups, chemists can exert greater control over the final three-dimensional structure of macrocycles and other complex architectures. numberanalytics.com

Exploration of New Supramolecular Assembly Principles

The combination of the hydrogen-bonding phosphonic acid group and the nitrogen-containing pyridine ring makes this system ideal for constructing ordered supramolecular assemblies. iucr.org Future research is expected to delve deeper into the principles governing their self-assembly.

Hydrogen-Bonded Networks: The strong O—H⋯O and charge-assisted N⁺—H⋯O⁻ hydrogen bonds are key interactions. iucr.org Future work will focus on understanding and controlling these interactions to build predictable one-, two-, and three-dimensional networks with distinct hydrophilic and hydrophobic domains.

Crystal Engineering with Novel Tectons: The design of new molecular building blocks, or tectons, is central to crystal engineering. nih.gov Research will focus on creating phosphonate- and pyridine-based tectons with tuned flexibility and functionality to generate novel crystalline materials, including polymorphs and co-crystals with desired topologies. nih.gov

Porphyrin-Based Assemblies: Porphyrins functionalized with phosphonate groups have shown potential for creating self-organized systems. researchgate.net Future studies may explore how the inclusion of pyridine as an axial ligand can modulate the supramolecular aggregation of these systems for applications in chemical sensing. researchgate.net

Advanced Ligand Design for Highly Specific Coordination Properties

The ability of phosphonates to chelate metal ions, complemented by the coordinating properties of the pyridine nitrogen, makes these motifs highly valuable in coordination chemistry. researchgate.netresearchgate.net

Ligands for Medical Applications: A major research driver is the design of ligands for lanthanide ions (Ln³⁺) for use as contrast agents in magnetic resonance imaging (MRI). researchgate.net Future designs will focus on optimizing the water exchange rate on gadolinium(III) complexes to enhance relaxivity. researchgate.netresearchgate.net The replacement of carboxylate groups with phosphonates in polyamino-functionalized ligands is a key strategy being explored. researchgate.net

Control of Electronic and Structural Properties: Advanced ligand design will involve creating frameworks that are rigid to control the geometry of the resulting metal complexes. numberanalytics.com By modifying the electronic properties of the pyridine ring and the phosphonate substituents, researchers will aim to fine-tune the optical, magnetic, and electrical properties of the final supramolecular assemblies. numberanalytics.com

Selective Receptors: The synthesis of conformationally constrained macrocycles and cleft-like molecules containing phosphonate and pyridine groups is a promising area for creating highly selective receptors for biologically relevant molecules, cations, and anions. mdpi.com

In-depth Mechanistic Investigations of Chemical Transformations

A deeper understanding of the reaction mechanisms governing the chemistry of phosphonate-pyridine systems is crucial for their future development.

Hydrolysis and P-C Bond Cleavage: The carbon-phosphorus (C-P) bond, while generally robust, can be cleaved under certain conditions, particularly in heterocyclic phosphonates. mdpi.comchim.it Future mechanistic studies, likely combining kinetic experiments and theoretical calculations, will aim to elucidate the pathways of this cleavage, which is important for understanding their stability and biological activity. chim.it

Tautomerism Studies: H-phosphonates exist in a tautomeric equilibrium between a tetracoordinated P(V) oxide form and a trivalent P(III) hydroxy form. nih.gov This tautomerism significantly affects their reactivity. Future research will employ computational methods to study the influence of substituents and solvents on this equilibrium, which is key to controlling their chemical behavior without the need for catalysts. nih.gov

Reaction Pathway Mapping: The use of in situ characterization techniques will become more prevalent to map the reaction pathways in the synthesis of metal phosphonates, allowing for a better understanding of the formation of intermediate species and final products. mdpi.com

Development of High-Performance Computational Models for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for accelerating research and discovery in this field.

Predictive Toxicity and Activity Models: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models will be further developed to predict the biological properties of new compounds. researchgate.netuaeh.edu.mxnih.gov By applying density functional theory (DFT), researchers can calculate quantum chemical descriptors that correlate with properties like toxicity, helping to design safer and more effective molecules. researchgate.netuaeh.edu.mx For example, models can predict the toxicity of phosphonates by correlating it with molecular volume and electronic properties like HOMO energy. researchgate.net

Mechanistic Elucidation: DFT calculations will continue to be used to investigate reaction mechanisms at the molecular level. mdpi.com This includes modeling transition states and reaction energy profiles to understand complex processes like the metal-free phosphination of pyridine. mdpi.com

Simulation of Complex Systems: Advanced computational models will allow for the simulation of the structure and dynamics of complex systems, such as lanthanide complexes in solution. researchgate.net These calculations are essential for interpreting experimental data and guiding the design of new functional molecules. researchgate.net

Innovative Applications in Advanced Functional Materials

The unique properties of materials incorporating methylphosphonic acid and pyridine groups will be exploited in a variety of advanced applications.

Porous Materials: There is a strong interest in synthesizing porous metal phosphonates. mdpi.com Future research will target materials with tailored pore sizes and functionalities for applications in gas separation and storage, such as CO₂ capture. mdpi.com

Electrochemical Devices: Metal phosphonates are being investigated as materials for electrochemical applications, including proton conductors for fuel cells and components for rechargeable batteries. mdpi.com

Surface Functionalization: Phosphonic acids are known to bind strongly to metal oxide surfaces. acs.org This property will be increasingly used to tune the surface potential of materials like TiO₂ for applications in optoelectronic devices and catalytic systems. acs.org

Interdisciplinary Research at the Chemistry-Biology Interface

The intersection of chemistry and biology is a particularly fertile ground for future research on phosphonate-pyridine compounds.

Enzyme Inhibitors: Phosphonates are excellent mimics of phosphates and can act as transition-state inhibitors for a variety of enzymes. frontiersin.org Future work will focus on designing potent and selective inhibitors for targets like farnesyl pyrophosphate synthase, which is relevant for treating bone-resorption disorders and cancer. frontiersin.orgnih.gov

Bioactive Compounds: Research will continue to explore novel α-aminophosphonates containing pyridine or other heterocyclic skeletons as potential therapeutic agents. cbijournal.comnih.gov Studies have already shown that such compounds can exhibit promising cytotoxicity against human tumor cell lines. cbijournal.com

Drug Delivery and Design: The pyridine ring is a common scaffold in drug design, capable of improving properties like metabolic stability and cell permeability. nih.gov Combining this with the bone-targeting ability or unique bioactivity of the phosphonate group offers a powerful strategy for future drug development. frontiersin.orgrsc.org Recent research has also explored using nanoparticles to deliver phosphonate-based compounds across the blood-brain barrier. researchgate.net

Q & A

Q. What are the established synthetic protocols for methylphosphonic acid derivatives in the presence of pyridine-based ligands?

Methylphosphonic acid derivatives are typically synthesized via nucleophilic substitution or esterification reactions. Pyridine can act as a base or coordinating ligand during synthesis. For example, methylphosphonic dichloride reacts with alcohols or amines under anhydrous conditions, with pyridine neutralizing HCl byproducts . Purification often involves recrystallization or column chromatography. Key parameters include reaction temperature (e.g., 0–25°C for sensitive intermediates) and stoichiometric ratios to avoid side products .

Q. Which analytical techniques are most effective for characterizing methylphosphonic acid-pyridine complexes?

  • Fluorometric Titrations : Used to determine binding constants (e.g., Py-PO-cHex and Py-PO-iPr with lanthanides) by monitoring fluorescence quenching upon complexation .
  • LC-TOF-MS : Quantifies trace metabolites (e.g., isopropyl methylphosphonic acid) with high sensitivity (LOD < 0.1 ng/mL) using isotope dilution .
  • EXAFS Spectroscopy : Resolves coordination geometry (e.g., bond distances between phosphonate oxygen and lanthanide ions) .

Q. How does pH influence the stability of methylphosphonic acid-pyridine complexes in aqueous solutions?

Stability constants (log β) are pH-dependent due to protonation/deprotonation of phosphonic acid groups and pyridine’s basicity. At pH < 3, pyridine remains protonated, reducing its coordination ability. Above pH 5, deprotonated phosphonate groups enhance metal binding. For example, Eu³⁺ complexes with Py-PO ligands show log β values increasing from 4.2 (pH 3) to 8.9 (pH 6) .

Advanced Research Questions

Q. How can solvent polarity and donor properties be optimized to enhance extraction efficiency of lanthanide-phosphonate complexes?

Solvent choice (e.g., chloroform vs. toluene) impacts partitioning coefficients. Polar solvents like nitrobenzene improve extraction of highly charged lanthanide complexes (e.g., distribution ratios for Eu³⁺ increase from 0.5 in toluene to 3.2 in nitrobenzene). Mixed-solvent systems (e.g., 70% dodecane/30% TBP) synergistically enhance selectivity .

Q. What computational methods are used to predict interaction mechanisms between methylphosphonic acid and pyridine derivatives?

  • DFT Calculations : Model electronic structures (e.g., charge distribution on phosphonate oxygens) and predict binding energies (e.g., −45 kJ/mol for Py-PO-Eu³⁺) .
  • Molecular Dynamics Simulations : Analyze solvation effects and ligand conformation dynamics in aqueous/organic phases .

Q. How can contradictory data in stability constants for phosphonate-lanthanide complexes be resolved?

Discrepancies arise from methodological differences (e.g., potentiometry vs. fluorometry). Cross-validation using multiple techniques (e.g., EXAFS + quantum chemistry) is critical. For instance, log β values for Eu³⁺-Py-PO complexes varied by 0.5 units between fluorometric and potentiometric methods; EXAFS confirmed the higher-affinity model .

Methodological Guidance

Q. What strategies are recommended for designing experiments to study competitive binding in mixed-ligand systems?

  • Job’s Method : Determine stoichiometry via continuous variation.
  • Displacement Titrations : Introduce competing ligands (e.g., EDTA) to assess relative binding strengths .
  • Control Experiments : Use inert salts (e.g., NaClO₄) to maintain ionic strength without interfering with coordination .

Q. How should researchers address challenges in reproducing literature-reported syntheses of methylphosphonic acid derivatives?

  • Detailed Reaction Logs : Document moisture levels, stirring rates, and purification steps.
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., phosphoric acid esters) and adjust reaction conditions .

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